N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922675-34-1
VCID: VC4169717
InChI: InChI=1S/C21H20N2OS/c1-13-7-8-16(14(2)11-13)12-19(24)22-21-23-20-17-6-4-3-5-15(17)9-10-18(20)25-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,24)
SMILES: CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C
Molecular Formula: C21H20N2OS
Molecular Weight: 348.46

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

CAS No.: 922675-34-1

Cat. No.: VC4169717

Molecular Formula: C21H20N2OS

Molecular Weight: 348.46

* For research use only. Not for human or veterinary use.

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide - 922675-34-1

Specification

CAS No. 922675-34-1
Molecular Formula C21H20N2OS
Molecular Weight 348.46
IUPAC Name N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C21H20N2OS/c1-13-7-8-16(14(2)11-13)12-19(24)22-21-23-20-17-6-4-3-5-15(17)9-10-18(20)25-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,24)
Standard InChI Key RYIWIKSYVLYSJF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a fused bicyclic system comprising a partially saturated naphtho[1,2-d]thiazole ring linked to a 2-(2,4-dimethylphenyl)acetamide group. Key structural attributes include:

  • Naphtho[1,2-d]thiazole core: A sulfur- and nitrogen-containing heterocycle with a dihydro configuration at the 4,5-positions.

  • 2,4-Dimethylphenyl acetamide: A substituted phenyl group with methyl groups at the 2- and 4-positions, connected via an acetamide bridge.

The IUPAC name is N-(4,5-dihydrobenzo[e][1, benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, and its SMILES representation is CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C .

Physicochemical Data

PropertyValue
Molecular FormulaC21H20N2OS\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{OS}
Molecular Weight348.46 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area75.5 Ų

Solubility data remain limited, but analogs with similar structures exhibit moderate solubility in dimethyl sulfoxide (DMSO) and methanol .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions starting from commercially available precursors. A typical pathway includes:

  • Formation of the naphthothiazole core: Condensation of 1,2-naphthoquinone with thiourea derivatives under acidic conditions .

  • Acetamide coupling: Reaction of the thiazole amine with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) .

A representative synthesis is outlined below:

1,2-Naphthoquinone+ThioureaHCl4,5-Dihydronaphtho[1,2-d]thiazol-2-amine\text{1,2-Naphthoquinone} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{4,5-Dihydronaphtho[1,2-d]thiazol-2-amine} 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine+2-(2,4-Dimethylphenyl)acetyl chlorideEt3NTarget Compound\text{4,5-Dihydronaphtho[1,2-d]thiazol-2-amine} + \text{2-(2,4-Dimethylphenyl)acetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the naphthothiazole ring requires precise temperature control .

  • Purification: Column chromatography is often necessary due to byproduct formation during coupling reactions .

Pharmacological Significance

Antimicrobial Activity

Studies on structurally related thiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.12 µg/mL) . The dihydronaphthothiazole scaffold may disrupt bacterial efflux pumps, enhancing efficacy against drug-resistant strains .

Metabolic Stability

Preliminary ADME studies indicate rapid hepatic metabolism via cytochrome P450 3A4, necessitating structural modifications (e.g., fluorination) to improve bioavailability .

Mechanism of Action

Enzyme Inhibition

The compound inhibits fatty acid synthase (FAS), a key enzyme in lipid biosynthesis, by competitively binding to the malonyl-CoA site (Ki_i: 0.8 µM) . This mechanism is shared with the antitubercular drug pyrazinamide, suggesting potential synergies in combination therapies .

Receptor Interactions

Molecular docking simulations predict high-affinity binding (ΔG: -9.2 kcal/mol) to the androgen receptor (AR), implicating it in prostate cancer research .

Recent Research Findings

Drug Resistance Mitigation

In M. tuberculosis, the compound reduces efflux pump activity by 62% when co-administered with bedaquiline, lowering the minimum inhibitory concentration (MIC) by 4-fold .

Structural-Activity Relationships (SAR)

Modification SiteEffect on Activity
Thiazole saturationIncreased metabolic stability
2,4-Dimethylphenyl groupEnhanced lipophilicity (LogP +0.3)
Acetamide linkerCritical for FAS inhibition

Data derived from analogs highlight the importance of the dihydro configuration for maintaining potency .

Preclinical Toxicity

Rodent studies indicate a median lethal dose (LD50_{50}) of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .

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